![molecular formula C20H20ClN3O4 B1426631 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1306738-30-6](/img/structure/B1426631.png)
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide
Vue d'ensemble
Description
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide (also known as CPOXPA) is a synthetic compound that has been studied for its potential applications in scientific research. CPOXPA is a small molecule that can be synthesized in a laboratory setting and has been studied for its potential use in biochemical and physiological experiments.
Applications De Recherche Scientifique
Design and Synthesis
- Novel derivatives of chloroacetyl-containing compounds have been synthesized for various scientific purposes. Yang Jing (2010) designed and synthesized N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation (Yang Jing, 2010).
Antimicrobial and Anticancer Applications
- Compounds synthesized through reactions involving chloroacetyl derivatives have shown antimicrobial and anticancer activities. B. Mistry, K. R. Desai, and Sanket M. Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives with antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009). Additionally, A. Karaburun et al. (2018) investigated the anticancer activity of 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, revealing growth inhibition in various cancer cell lines (Karaburun et al., 2018).
Analgesic and Anti-Inflammatory Applications
- Synthesis of chloroacetamide derivatives has led to the discovery of compounds with potential analgesic and anti-inflammatory properties. P. Nayak et al. (2014) synthesized a compound exhibiting noticeable analgesic and anti-inflammatory activities (Nayak et al., 2014).
Central Nervous System Agents
- Some chloroacetyl derivatives have been synthesized and evaluated as central nervous system (CNS) agents. S. Verma, Surendra Kumar, and Sushil Kumar (2017) synthesized a series of compounds evaluated for anxiolytic and skeletal muscle relaxant activity in mice (Verma, Kumar, & Kumar, 2017).
Environmental and Green Chemistry
- The environmental impact of chloroacetamides, including their synthesis, has been studied. H. Weisshaar and P. Böger (1989) explored the chloroacetamide inhibition of fatty acid synthesis in green algae, highlighting the herbicidal properties of chloroacetamides (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-13-19(26)24-11-10-22-20(27)17(24)12-18(25)23-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,22,27)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDHLYOJLCJEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




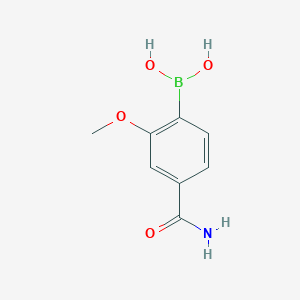



![N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1426556.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)
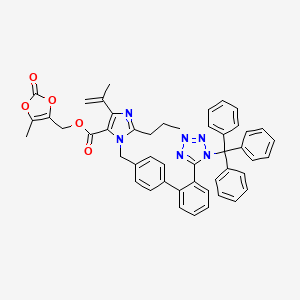
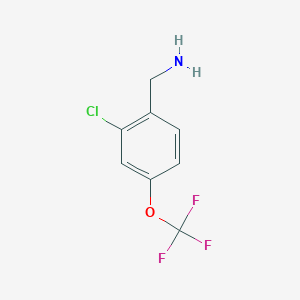
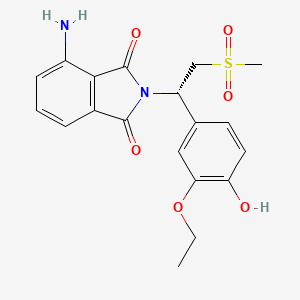
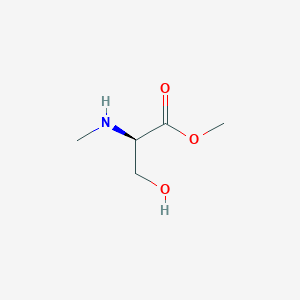
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)
